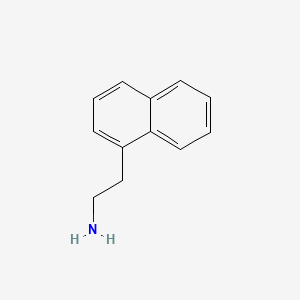

2-(naphthalen-1-yl)ethanamine

Description

Significance of Naphthalene (B1677914) Scaffold in Drug Discovery

The naphthalene scaffold, a bicyclic aromatic hydrocarbon, is a privileged structure in medicinal chemistry, recognized for its broad spectrum of biological activities. ekb.egmdpi.com Its presence in numerous natural products and synthetic drugs underscores its importance as a building block in drug design and development. ekb.eg

Historical Context of Naphthalene Derivatives in Pharmaceuticals

The journey of naphthalene in science began in the early 1820s when it was isolated from coal tar, a byproduct of coal distillation. wikipedia.orgijrpr.com Initially identified as a white crystalline solid with a pungent odor, its chemical formula, C₁₀H₈, was determined by Michael Faraday in 1826. ekb.egwikipedia.org For a long time, coal tar remained the primary source of naphthalene. nih.gov While its initial applications were not in medicine, the unique chemical properties of this two-fused benzene (B151609) ring structure eventually captured the attention of chemists. ijrpr.com The development of regioselective synthesis techniques for polysubstituted naphthalene derivatives has been a significant area of interest for pharmaceutical industries, allowing for the creation of a vast library of compounds for biological screening. ekb.eg

Role of Naphthalene Core in Diverse Bioactive Molecules

The naphthalene core is a versatile platform that has been incorporated into a wide range of bioactive molecules. mdpi.com Its lipophilic nature can enhance the ability of a molecule to penetrate biological membranes, a crucial factor for drug efficacy. ontosight.ai The rigid structure of the naphthalene ring system also provides a defined orientation for other functional groups, facilitating specific interactions with biological targets such as enzymes and receptors. ontosight.ai

Naphthalene derivatives have demonstrated a remarkable array of pharmacological activities, including:

Antimicrobial ekb.eg

Antiviral ekb.eg

Anticancer ekb.egresearchgate.net

Anti-inflammatory ekb.egmdpi.com

Antidepressant ekb.egresearchgate.net

Anticonvulsant ekb.eg

Antihypertensive ekb.eg

Antidiabetic ekb.eg

Anti-neurodegenerative ekb.eg

This wide range of activities has led to the development of several FDA-approved drugs containing the naphthalene scaffold.

Table 1: Examples of FDA-Approved Drugs Containing a Naphthalene Scaffold

| Drug Name | Therapeutic Use |

|---|---|

| Nafcillin | Antibiotic |

| Terbinafine | Antifungal |

| Naftifine | Antifungal |

| Tolnaftate | Antifungal |

| Propranolol | Beta-blocker |

| Nabumetone | Nonsteroidal anti-inflammatory drug (NSAID) |

| Naproxen | Nonsteroidal anti-inflammatory drug (NSAID) |

| Duloxetine | Antidepressant |

| Bedaquiline | Antitubercular |

The data in this table is compiled from multiple sources. ekb.egmdpi.comwikipedia.orgresearchgate.net

Overview of Ethanamine Moiety in Pharmaceutical Agents

The ethanamine moiety, a two-carbon chain with a terminal amine group, is another structural feature frequently found in pharmaceutical agents. ontosight.aiontosight.ai This functional group is significant for several reasons. The amine group is typically basic and can be protonated at physiological pH, which can influence a drug's solubility and ability to form salt forms for improved stability and bioavailability. ontosight.ai

Furthermore, the ethanamine side chain provides conformational flexibility, allowing the molecule to adopt various spatial arrangements to optimize its binding to a biological target. The nitrogen atom and its substituents can participate in crucial hydrogen bonding and ionic interactions with receptors and enzymes, which are often key determinants of a compound's biological activity. cymitquimica.com The presence of an ethanamine moiety has been noted in compounds targeting the central nervous system and in antimicrobial agents. ontosight.ai

Rationale for Investigating 2-(naphthalen-1-yl)ethanamine

The compound this compound represents a deliberate combination of the naphthalene scaffold and the ethanamine moiety, creating a molecule of significant interest for medicinal chemists.

Structural Peculiarities and Research Interest

The structure of this compound features a naphthalene ring connected at the 1-position to an ethanamine group. This specific linkage results in a molecule with a distinct three-dimensional shape and electronic distribution. The bulky, lipophilic naphthalene group is offset by the flexible, hydrophilic ethanamine side chain. This combination of properties has spurred research into its potential biological activities. The compound serves as a valuable building block in organic synthesis for creating more complex molecules. ijpsjournal.com

Table 2: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₃N |

| Molecular Weight | 171.24 g/mol |

| CAS Number | 4735-50-6 |

| Synonyms | 1-(2-Aminoethyl)naphthalene, 2-(1-Naphthyl)ethylamine |

The data in this table is compiled from multiple sources. cymitquimica.comapolloscientific.co.uk

Potential for Novel Therapeutic Development

The investigation of this compound and its derivatives is driven by the potential for developing new therapeutic agents. Given the wide range of biological activities associated with naphthalene-containing compounds, there is a strong rationale for exploring this particular molecule. ontosight.ai

Research has already pointed towards promising avenues. For instance, derivatives of this compound have been reported as novel antidepressants with potential neuroprotective effects. researchgate.net One such derivative showed better antidepressant activity than the established drug Agomelatine in preclinical studies. researchgate.net This suggests that the this compound scaffold could be a valuable starting point for the design of new treatments for depressive disorders.

Furthermore, the general propensity of naphthalene derivatives to exhibit anticancer and antimicrobial activities provides additional motivation for the synthesis and evaluation of novel compounds based on the this compound structure. ontosight.ai By modifying the core structure, researchers can aim to optimize activity against specific targets, such as enzymes involved in cancer cell proliferation or microbial growth. The versatility of this compound as a synthetic intermediate further enhances its potential for the development of new and effective medicines.

Structure

3D Structure

Properties

IUPAC Name |

2-naphthalen-1-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N/c13-9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7H,8-9,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUJHATQMIMUYKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90197115 | |

| Record name | 1-Naphthaleneethanamine (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4735-50-6 | |

| Record name | 1-Naphthaleneethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4735-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Naphthaleneethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004735506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthaleneethanamine (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(naphthalen-1-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Naphthalen 1 Yl Ethanamine and Its Chiral Variants

Strategies for Non-Chiral Synthesis of 2-(naphthalen-1-yl)ethanamine

The non-chiral synthesis of this compound can be achieved through several established and optimized methodologies. These routes typically involve the formation of the ethylamine (B1201723) side chain on the naphthalene (B1677914) ring system.

Conventional Synthetic Routes

Traditional methods for the synthesis of primary amines like this compound often rely on multi-step procedures. One common approach is the reductive amination of 1-naphthaldehyde (B104281) . In this method, 1-naphthaldehyde is first condensed with an amine source, such as hydroxylamine (B1172632), to form an oxime. This intermediate is then reduced to the primary amine. A one-pot, two-step reductive amination of aldehydes has been reported using hydroxylammonium chloride for the amination step, followed by reduction with a zinc/hydrochloric acid system. This method is applicable to both aliphatic and aromatic aldehydes tandfonline.com.

Another classical route is the Gabriel synthesis , which utilizes phthalimide (B116566) as a protected source of ammonia (B1221849). The synthesis begins with the reaction of potassium phthalimide with a suitable alkyl halide, in this case, 1-(bromomethyl)naphthalene. The resulting N-alkylated phthalimide is then cleaved, typically with hydrazine, to release the desired primary amine masterorganicchemistry.com. This method is effective for producing primary amines without the over-alkylation side products often seen in direct alkylation of ammonia masterorganicchemistry.com.

A third conventional method involves the reduction of 1-naphthylacetonitrile . This nitrile can be reduced to this compound using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Modern Approaches and Optimization

More recent synthetic strategies focus on improving efficiency, selectivity, and sustainability by employing advanced catalytic systems. The direct reductive amination of carbonyl compounds with ammonia and a hydrogen source is a highly attractive, atom-economical method for synthesizing primary amines nih.gov.

Modern catalytic systems for reductive amination have been developed using various transition metals. For instance, an iron-catalyzed reductive amination of aldehydes and ketones using aqueous ammonia has been demonstrated with a broad substrate scope and good functional group tolerance nih.gov. Similarly, amorphous cobalt particles have been used as a catalyst for reductive amination with H₂ as the reductant and aqueous ammonia as the nitrogen source under mild conditions nih.gov.

Ruthenium-based catalysts have also shown high efficiency. For example, Ru/γ-Al₂O₃ has been used for the reductive amination of aldehydes with ammonia, exhibiting high selectivity for the primary amine product mdpi.com. Optimization of reaction conditions, such as solvent, temperature, and catalyst loading, is crucial for maximizing the yield and selectivity of these modern reductive amination reactions researchgate.net. The choice of reducing agent is also a key aspect of optimization, with reagents like sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride being commonly used in laboratory-scale syntheses due to their mildness and selectivity commonorganicchemistry.comharvard.edu.

| Catalyst System | Amine Source | Reductant | Key Features | Reference |

|---|---|---|---|---|

| Iron complex on N-doped SiC | Aqueous NH₃ | H₂ | Reusable, broad scope, good functional group tolerance. | nih.gov |

| Amorphous Co particles | Aqueous NH₃ | H₂ | Mild conditions, high selectivity, simple catalyst preparation. | nih.gov |

| Ru/γ-Al₂O₃ | NH₃ | H₂ | High selectivity for primary amines, support-dependent performance. | mdpi.com |

| Cp*Ir complexes with 2-picolinamide | Ammonium (B1175870) formate (B1220265) | Ammonium formate | Transfer hydrogenation conditions. | organic-chemistry.org |

Enantioselective Synthesis of Chiral 1-(naphthalen-1-yl)ethanamine Isomers

The synthesis of enantiomerically pure 1-(naphthalen-1-yl)ethanamine is of great importance, as this chiral amine is a key intermediate in the synthesis of various pharmaceuticals. Asymmetric catalysis provides the most direct and efficient routes to these valuable compounds.

Asymmetric Catalytic Methods

Asymmetric hydrogenation of imines and ketones is a powerful strategy for the synthesis of chiral amines. Ruthenium complexes bearing chiral phosphine (B1218219) ligands are among the most effective catalysts for this transformation nih.govsigmaaldrich.com. The design of the chiral ligand is critical for achieving high enantioselectivity.

A notable example is the use of a Ru(II) complex with a chiral diphosphine ligand, such as Xyl-Skewphos, in combination with a chiral diamine like 1,2-diphenylethylenediamine (DPEN) thieme-connect.com. This catalytic system has demonstrated high efficiency and enantioselectivity in the asymmetric hydrogenation of N-aryl imines derived from acetophenones, achieving excellent enantiomeric excess (ee) values thieme-connect.com. The interplay between the chiral diphosphine and the chiral diamine ligand creates a highly effective chiral environment around the metal center, which is crucial for differentiating the enantiotopic faces of the imine substrate.

The electronic and steric properties of the phosphine ligands can be tuned to optimize catalyst performance. For instance, electron-donating groups on the phosphine ligand can enhance the catalytic activity researchgate.net. Atropisomeric biaryl phosphine ligands, such as BINAP and its derivatives, are also widely used and have shown excellent performance in Ru-catalyzed asymmetric hydrogenations sigmaaldrich.com. The conformational flexibility or rigidity of the ligand backbone also plays a significant role in determining the enantioselectivity of the reaction acs.org.

| Substrate Type | Chiral Ligands | Catalyst System | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| N-aryl acetophenone (B1666503) imines | Xyl-Skewphos, DPEN | (Sp,SN)-catalyst | up to >99% | thieme-connect.com |

| Aromatic ketones | (S,S)-1,2-Bis((diphenylphosphino)methyl)cyclohexane, (R,R)-DPEN | Ru(II) complex | up to 99% | acs.org |

| Aromatic ketones | (R)-BINAP, (R,R)-DPEN | Ru(II) complex | up to 98% | acs.org |

| α-Alkoxy ketone | (R)-binap, 2-hydroxynicotinate | Ru(OCO-2-hydroxynicotinate)₂{(R)-binap} | up to 99% | acs.org |

An alternative and highly effective method for the enantioselective synthesis of primary amines is the borane-mediated reduction of ketoxime ethers. This approach offers a valuable alternative to catalytic hydrogenation, especially for substrates that may be incompatible with transition metal catalysts youtube.com.

The synthesis of highly enantiopure (1-aryl)- and (1-naphthyl)-1-ethylamines has been successfully achieved through the borane-mediated reduction of single-isomeric (E)- and (Z)-O-benzyloxime ethers researchgate.net. This reaction is catalyzed by a stable spiroborate ester derived from a chiral amino alcohol, such as (S)-diphenyl valinol, and ethylene (B1197577) glycol researchgate.net.

The enantiofacial selectivity of the reduction is dependent on the E/Z geometry of the oxime ether substrate. For example, the reduction of pure (Z)-ethanone oxime ethers can yield the corresponding primary (R)-arylethylamines with up to 99% ee using a catalytic amount of the chiral spiroborate ester researchgate.net. To achieve high yields and enantioselectivities, it is crucial to use moisture-free reaction conditions and high-purity borane (B79455) sources, such as BH₃•THF nih.gov. The reaction solvent can also influence the enantioselectivity, with dioxane often providing slightly higher ee values than THF nih.gov.

| Substrate | Chiral Catalyst | Borane Source | Solvent | Product Configuration | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| (Z)-1-(naphthalen-1-yl)ethanone O-benzyl oxime | Spiroborate ester from (S)-diphenyl valinol | BH₃•THF | Dioxane | (R)-1-(naphthalen-1-yl)ethanamine | up to 99% | researchgate.net |

| (E)-1-pyridin-3-yl-ethanone O-benzyl-oxime | Spiroborate ester from (S)-diphenyl valinol | BH₃•THF | Dioxane | (S)-1-pyridin-3-yl-ethylamine | 97-99% | nih.gov |

Enzymatic Approaches and Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique for the separation of enantiomers from a racemic mixture. This method utilizes the stereoselectivity of enzymes, which preferentially catalyze a reaction on one enantiomer, leaving the other unreacted. For chiral amines like this compound, this typically involves an enantioselective acylation reaction catalyzed by enzymes such as lipases.

In a typical process, the racemic amine is treated with an acyl donor in the presence of a lipase (B570770). The enzyme selectively acylates one enantiomer (e.g., the R-enantiomer) to form an amide, while the other enantiomer (e.g., the S-enantiomer) remains as the unreacted amine. The resulting mixture of the amide and the unreacted amine can then be separated by standard chemical techniques like extraction or chromatography.

Key factors influencing the efficiency of enzymatic resolution include the choice of enzyme, solvent, acyl donor, and temperature. sioc-journal.cnresearchgate.net Lipases, particularly immobilized forms like Novozym 435 (Candida antarctica lipase B), are frequently employed due to their stability and broad substrate scope. researchgate.netnih.gov The selection of the acyl donor and solvent system is critical to achieve high enantioselectivity (expressed as the enantiomeric ratio, E) and conversion. sioc-journal.cn For the closely related compound 1-(2-naphthyl)ethylamine, studies have shown that toluene (B28343) is an effective solvent and that novel acyl donors like 4-chlorophenyl valerate (B167501) can suppress non-selective side reactions, leading to excellent enantiomeric excess (ee >99%) at 50% conversion. sioc-journal.cn

Diastereomeric Salt Formation for Resolution

Classical resolution via diastereomeric salt formation is a widely used industrial method for separating enantiomers. nih.gov The process involves reacting the racemic base, this compound, with an enantiomerically pure chiral acid, known as a resolving agent. libretexts.org This reaction produces a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, most importantly, different solubilities in a given solvent. libretexts.org

A variety of chiral acids can be employed as resolving agents for racemic amines. libretexts.org These include naturally derived acids like tartaric acid and malic acid, as well as synthetic resolving agents like mandelic acid and camphorsulfonic acid. libretexts.org For the resolution of a basic amine such as this compound, an acidic resolving agent like R-(-)-mandelic acid would be a suitable choice. libretexts.org The reaction forms two diastereomeric salts: (R)-2-(naphthalen-1-yl)ethanaminium (R)-mandelate and (S)-2-(naphthalen-1-yl)ethanaminium (R)-mandelate. Due to their different spatial arrangements, one of these salts will typically be less soluble and will preferentially crystallize from the solution.

The success of a diastereomeric salt resolution hinges on maximizing the difference in solubility between the two diastereomeric salts. This is achieved by carefully optimizing various experimental conditions. uspto.gov Key parameters include:

Solvent: The choice of solvent is paramount. Often, a mixture of solvents (e.g., an alcohol and water) is used to fine-tune the solubility properties. google.com The ideal solvent will dissolve both diastereomeric salts to some extent but will cause one to crystallize in high purity.

Temperature: Temperature profiles, including the initial dissolution temperature and the subsequent cooling and crystallization temperature, significantly impact the yield and purity of the desired diastereomer. google.com

Stoichiometry: The molar ratio of the racemic amine to the chiral resolving agent can influence the efficiency of the resolution.

Stirring and Crystallization Time: Adequate time must be allowed for the less soluble salt to crystallize, and this process is often aided by controlled stirring. google.com

After crystallization, the solid salt is isolated by filtration. The enantiomerically pure amine is then liberated from the salt by treatment with a base (e.g., sodium hydroxide) to neutralize the resolving acid, followed by extraction. libretexts.org The chiral resolving agent can often be recovered from the aqueous layer for reuse.

For amines like this compound, racemization can often be achieved by heating the unwanted enantiomer in a suitable solvent in the presence of an acid or a base. google.com The process typically involves elevated temperatures (e.g., 30-150°C) and can be carried out in solvents such as alcohols or DMSO. google.com This recycling step is crucial for developing a cost-effective and sustainable manufacturing process.

Synthesis of Key Intermediates for this compound Analogs

A key intermediate for the synthesis of this compound is the corresponding alcohol, 2-(naphthalen-1-yl)ethanol. This precursor can be synthesized through various established methods. One common route is the selective hydrogenation of a corresponding ester, such as ethyl 2-(naphthalen-1-yl)acetate. iucr.org The alcohol can then be converted to the target amine. For instance, the hydroxyl group can be transformed into a good leaving group (e.g., a tosylate or mesylate), followed by nucleophilic substitution with an amine source like ammonia or an azide (B81097) followed by reduction.

The structure of 2-(naphthalen-1-yl)ethanol has been confirmed by X-ray crystallography, revealing two unique molecules in the asymmetric unit with different conformations of the ethanol (B145695) side chain. iucr.orgresearchgate.net

Table 1. Crystal Data and Structure Refinement for 2-(Naphthalen-1-yl)ethanol. researchgate.net

| Parameter | Value |

|---|---|

| Empirical formula | C12H12O |

| Formula weight | 172.22 |

| Temperature (K) | 173 |

| Wavelength (Å) | 1.54178 |

| Crystal system | Orthorhombic |

| Space group | Pca21 |

| Unit cell dimensions (Å) | a = 9.8022 (6) b = 14.9047 (9) c = 12.6430 (7) |

| Volume (ų) | 1847.13 (19) |

| Z | 8 |

| Density (calculated) (Mg m⁻³) | 1.239 |

Synthesis of Naphthalene-Containing Ketone Oximes

The synthesis of oximes from ketones is a fundamental transformation in organic chemistry, often serving as a key step in the production of amines via reduction. The general method for preparing naphthalene-containing ketone oximes involves the condensation reaction of a corresponding naphthalene-based ketone with hydroxylamine or its salt, typically hydroxylamine hydrochloride. arpgweb.com This reaction is pH-dependent and is usually carried out in a polar solvent like ethanol, with a base added to neutralize the liberated acid. arpgweb.com

A common precursor for a related amine, 1-(naphthalen-1-yl)ethanamine, is 1'-acetonaphthone. The oximation of this ketone provides the corresponding ketoxime, which can then be reduced to the amine. A typical laboratory procedure involves refluxing the ketone with hydroxylamine hydrochloride in an alcoholic solvent. arpgweb.comchemicalbook.com The presence of a base, such as pyridine (B92270) or an alkali metal hydroxide, facilitates the reaction by freeing the hydroxylamine nucleophile. arpgweb.com

The general reaction can be represented as: Naphthyl-C(O)R + NH₂OH·HCl → Naphthyl-C(NOH)R + HCl + H₂O

The reaction conditions can be optimized for different substrates. For instance, some procedures employ a mixture of hydroxylamine hydrochloride, a formate salt like ammonium formate, and zinc powder in methanol (B129727) under reflux conditions. chemicalbook.com The formation of the oxime is confirmed through various spectroscopic methods.

| Reactant | Reagent | Solvent | Condition | Product |

| 1'-Acetonaphthone | Hydroxylamine Hydrochloride, Pyridine | Ethanol | 60 °C | Acetophenone O-acetyl oxime (analogous reaction) orgsyn.org |

| Naphthalene-based Ketone | Hydroxylamine Hydrochloride | Ethanol | Reflux | Naphthalene-based Ketone Oxime arpgweb.com |

| 1-Naphthylethanone | Hydroxylamine hydrochloride, Ammonium formate, Zinc powder | Methanol | Reflux | 1-Naphthylethylamine (via in-situ oxime formation and reduction) chemicalbook.com |

Derivatization Reactions of the Amine Functionality

The primary amine group of this compound is a versatile functional handle that allows for a wide range of derivatization reactions. These modifications are crucial for altering the molecule's physicochemical properties, developing new compounds for biological screening, and for analytical purposes.

Amidation and Acylation Reactions

Amidation and acylation are among the most common derivatization reactions for primary amines, leading to the formation of stable amide bonds. bath.ac.uk These reactions are fundamental in medicinal chemistry and materials science.

Acylation: The reaction of this compound with an acylating agent, such as an acyl chloride or anhydride (B1165640), in the presence of a base, yields the corresponding N-acylnaphthalene derivative. Triethylamine is often used as the base to scavenge the HCl produced when using acyl chlorides. chemicalbook.com For example, the N-acylation of the isomeric 1-(naphthalen-2-yl)ethylamine with benzoyl chloride demonstrates a typical procedure. chemicalbook.com The reaction is generally carried out in an inert solvent like cyclohexane. chemicalbook.com

Amidation: Amide bond formation can also be achieved by coupling the amine with a carboxylic acid using a coupling agent. Reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) are employed to activate the carboxylic acid for nucleophilic attack by the amine. researchgate.net A representative reaction involves the coupling of 1-naphthaleneacetic acid with an amino acid ester, demonstrating the formation of a peptide-like bond attached to the naphthalene scaffold. researchgate.net

| Amine Substrate (or analog) | Acylating/Carboxylic Acid Source | Reagents/Catalyst | Product Type |

| 1-(Naphthalen-2-yl)ethylamine | Benzoyl chloride | Triethylamine | N-Benzoyl-1-(naphthalen-2-yl)ethylamine chemicalbook.com |

| Glycine ethyl ester hydrochloride | 1-Naphthaleneacetic acid | EDC, Triethylamine | (2-Naphthalen-1-yl-acetylamino)-acetic acid ethyl ester researchgate.net |

Formation of Schiff Bases for Biological Evaluation

Schiff bases, or azomethines, are compounds containing a carbon-nitrogen double bond (–C=N–). They are typically formed through the condensation of a primary amine with an aldehyde or a ketone. gsconlinepress.com This reaction is often catalyzed by acid or base, or simply by heating the reactants together, usually with removal of the water formed. gsconlinepress.comijfmr.com

The reaction of this compound with various substituted aromatic aldehydes would yield a library of naphthalene-containing Schiff bases. These compounds are of significant interest due to their wide range of biological activities, including antibacterial, antifungal, antioxidant, anti-inflammatory, and antitumor properties. nih.govmdpi.com The imine group is crucial for their biological function. gsconlinepress.com

For example, Schiff bases synthesized by condensing 1-hydroxy-2-acetonapthanone with various diamines have been characterized and evaluated for their biological potential. nih.gov Similarly, the condensation of 1-naphthylamine (B1663977) with aldehyde derivatives produces Schiff bases that exhibit fluorescent properties, suggesting their potential use as analytical reagents. semanticscholar.org The biological evaluation of these compounds often involves in vitro assays against various cell lines or microbial strains to determine their efficacy. nih.govmdpi.com

| Amine Component (or analog) | Carbonyl Component | Reaction Condition | Product Class | Biological Relevance |

| 1-(1-Hydroxynaphthalen-2-yl)ethanone (ketone source) | Propane-1,3-diamine | Reflux in ethanol with acetic acid catalyst | Tetradentate Schiff Base | Antibacterial, Antioxidant nih.gov |

| 4-Aminoantipyrine | Substituted Cinnamaldehydes | Reflux in ethanol | Schiff Base | Antitumor, Antibacterial mdpi.com |

| 1-Naphthylamine | Aromatic Aldehydes | Stirring in ethanol | Schiff Base | Fluorescent indicators semanticscholar.org |

Pharmacological and Biological Activity of 2 Naphthalen 1 Yl Ethanamine and Its Derivatives

Modulation of Neurotransmitter Systems

The unique chemical architecture of 2-(naphthalen-1-yl)ethanamine, featuring a naphthalene (B1677914) moiety, allows its derivatives to interact with various components of the central nervous system, particularly neurotransmitter systems.

Interaction with Neurotransmitter Receptors

Research has demonstrated that derivatives of this compound can exhibit significant binding affinity for specific neurotransmitter receptors. For instance, studies on 2-(1-Naphthyloxy)ethylamines, which are structurally related to this compound, have revealed their capacity to interact with serotonin (B10506) receptors. nih.gov Systematic modifications to the structure of propranolol, a beta-adrenergic antagonist that binds to rodent 5-HT1B serotonin receptors, led to the development of N-monomethyl-2-(1-naphthyloxy)-ethylamine. nih.gov This compound displayed a significantly higher affinity for the human 5-HT1D beta (h5-HT1B) receptor, with a Ki value of 26 nM. nih.gov It also showed comparable affinity for the human 5-HT1D alpha (h5-HT1D) receptor, with a Ki value of 34 nM. nih.gov

Furthermore, 2-Naphthylamine, a related compound, has been shown to inhibit monoamine oxidase (MAO) A and B, enzymes crucial for the degradation of monoamine neurotransmitters. This inhibition suggests a potential mechanism by which naphthalene-containing compounds can modulate neurotransmitter levels.

Potential as Agonists or Antagonists

The interaction of this compound derivatives with neurotransmitter receptors can lead to either agonistic or antagonistic activity. In the case of N-monomethyl-2-(1-naphthyloxy)ethylamine, it was demonstrated to possess agonist characteristics at the h5-HT1B receptor in an adenylate cyclase assay. nih.gov This finding indicates that such (aryloxy)alkylamines could represent a novel class of 5-HT1D receptor agonists. nih.gov The agonist activity at these receptors suggests a potential therapeutic application in conditions where modulation of the serotonergic system is beneficial.

Antidepressant Activity Studies

The modulation of neurotransmitter systems by this compound derivatives has prompted investigations into their potential as antidepressant agents.

Evaluation of 2-(naphthalene-1-yl)ethanamine Derivatives as Antidepressants

Recent studies have highlighted the promise of 2-(naphthalene-1-yl)ethanamine derivatives as novel antidepressants. researchgate.net Research by Ang et al. identified a specific derivative, referred to as compound 67, which exhibited superior antidepressant activity in the Forced Swim Test (FST) compared to the established antidepressant, Agomelatine. researchgate.net

| Compound | Dose (mg/kg, i.p.) | Antidepressant Activity (FST) | Reference |

|---|---|---|---|

| Compound 67 | 32 | Better than Agomelatine | researchgate.net |

| Agomelatine | - | Standard | researchgate.net |

Neurorestorative and Neuroprotective Effects

Beyond their direct antidepressant-like effects, certain 2-(naphthalene-1-yl)ethanamine derivatives have demonstrated neurorestorative and neuroprotective properties. researchgate.net The aforementioned compound 67 showed potential protective effects against corticosterone-induced injury in PC12 cells, a common in vitro model for neuronal cell death and damage. researchgate.net This neuroprotective action suggests that these compounds may not only alleviate the symptoms of depression but also address the underlying neuronal damage associated with the condition.

Antifungal Properties and Mechanisms

In addition to their effects on the central nervous system, derivatives of this compound have been investigated for their antimicrobial properties, with a particular emphasis on their antifungal activity.

Naphthalene-based compounds have been recognized for their potential as antimicrobial agents. researchgate.net Specific derivatives of α-naphthylamine have shown notable antifungal activity against a range of human opportunistic pathogenic fungi. nih.gov For example, N-(pyridinylmethyl)-naphthalen-1-amines were active against yeasts, hialohyphomycetes, and dermatophytes, with Minimum Inhibitory Concentration (MIC) values ranging from 25–32 μg/mL. nih.govnih.gov One particular compound, possessing a pyridine (B92270) ring with the nitrogen in the β-position, displayed moderate activity, especially against T. rubrum (MIC = 6.25 μg/mL). nih.gov

The mechanism of antifungal action for some naphthalene derivatives has been elucidated. Azole derivatives incorporating a naphthalene ring have shown potent effects against Candida species by targeting the fungal lanosterol (B1674476) 14α-demethylase (CYP51), an essential enzyme in ergosterol (B1671047) biosynthesis. nih.gov Molecular docking studies have indicated that the naphthalene moiety interacts with key amino acid residues, such as Tyr118, within the active site of the enzyme. nih.gov

| Compound Class | Fungal Species | MIC (μg/mL) | Reference |

|---|---|---|---|

| N-(pyridinylmethyl)-naphthalen-1-amines | Yeasts, hialohyphomycetes, dermatophytes | 25–32 | nih.govnih.gov |

| N-(pyridinylmethyl)-naphthalen-1-amine (β-pyridine) | T. rubrum | 6.25 | nih.gov |

| Azole derivatives with naphthalene | C. albicans | 0.125 | nih.gov |

| Azole derivatives with naphthalene | C. parapsilosis | 0.0625 | nih.gov |

| Azole derivatives with naphthalene | C. krusei | 2 | nih.gov |

Structure-Activity Relationships in Antifungal Naphthalene Derivatives

The antifungal activity of this compound derivatives is significantly influenced by their chemical structure. Studies on chiral N-benzyl-N-methyl-1-(naphthalen-1-yl)ethanamines have provided valuable insights into these structure-activity relationships (SAR). nih.gov

Key SAR findings include:

Stereochemistry: The stereochemistry at the benzylic carbon is crucial for antifungal potency. For instance, (S)-stereochemistry was found to be essential for the activity of certain derivatives. nih.gov

Substituents on the Benzyl (B1604629) Group: The presence of bulky groups at the para position of the benzyl fragment enhances antifungal activity. Derivatives with a para-tert-butyl or para-benzyloxy group have demonstrated high potency. nih.gov

Amine Basicity: The basicity of the amine group is important for the antifungal potency of these compounds. A decrease in amine basicity, such as through fluorination, has been observed to lead to a reduction in antifungal activity. nih.gov

In Vitro Antifungal Activity against Specific Fungal Strains (e.g., C. neoformans, T. mentagrophytes, T. rubrum)

Derivatives of this compound have demonstrated significant in vitro antifungal activity against a range of pathogenic fungi. Specifically, chiral N-benzyl-N-methyl-1-(naphthalen-1-yl)ethanamines have been tested against Cryptococcus neoformans, a human pathogen, and the dermatophytes Trichophyton mentagrophytes and Trichophyton rubrum. nih.gov

Several of these derivatives exhibited MIC50 values comparable to the commercial antifungal drug Butenafine against C. neoformans. nih.gov High activity was also observed against the tested dermatophytes. For example, (R)-N-(4-tert-butylbenzyl)-N-methyl-1-(naphthalen-1-yl)ethanamine showed a very low MIC50 value of 0.06 μg/mL against these strains. nih.gov

The following table summarizes the in vitro antifungal activity of selected N-benzyl-N-methyl-1-(naphthalen-1-yl)ethanamine derivatives. nih.gov

| Compound | Fungal Strain | MIC50 (μg/mL) |

| (R)-N-(4-tert-butylbenzyl)-N-methyl-1-(naphthalen-1-yl)ethanamine | T. mentagrophytes / T. rubrum | 0.06 |

| para-benzyloxy substituted derivative | T. mentagrophytes / T. rubrum | 0.125 |

| (S)-1-(4-tert-butylphenyl)-N-methyl-N-(naphthalen-1-ylmethyl)ethanamine | Not Specified | 1 |

Anticancer Activity Research

Investigation of Naphthalene Derivatives in Cancer Treatment

The naphthalene scaffold is a key structural component in a variety of compounds that have been investigated for their anticancer properties. nih.govresearchgate.net Research has shown that certain naphthalene derivatives exhibit potent antiproliferative activity against various human cancer cell lines. nih.govnih.gov

For example, a series of naphthalene-chalcone derivatives displayed significant antiproliferative activity against the MCF-7 human breast carcinoma cell line. nih.gov One of the most potent compounds in this series demonstrated an IC50 value of 1.42 ± 0.15 µM, which was considerably lower than that of the reference drug cisplatin (B142131) (IC50 = 15.24 ± 1.27 µM). nih.gov Furthermore, this promising compound showed lower cytotoxicity in a normal cell line (HEK293) compared to the tumor cell line, suggesting a degree of selectivity. nih.gov

Another study on naphthalene-substituted triazole spirodienones found that these compounds possessed remarkable in vitro cytotoxic activity, leading to cell cycle arrest and apoptosis in MDA-MB-231 breast cancer cells. nih.gov

Specific Mechanisms of Action in Oncological Contexts

The anticancer effects of naphthalene derivatives are attributed to various mechanisms of action at the cellular and molecular levels. These mechanisms include:

Inhibition of Topoisomerase: Some naphthalene derivatives have been identified as potent topoisomerase inhibitors. nih.gov Topoisomerases are essential enzymes that regulate DNA topology and are crucial for cell replication. Their inhibition can lead to DNA damage and apoptosis in cancer cells.

Inhibition of Microtubules: Naphthalene derivatives have also been reported to act as microtubule inhibitors. nih.gov Microtubules are critical components of the cytoskeleton and the mitotic spindle. By disrupting microtubule dynamics, these compounds can arrest the cell cycle in the G2/M phase and induce apoptosis. nih.gov For instance, certain naphthalene-chalcone derivatives have been shown to inhibit tubulin polymerization, targeting the colchicine (B1669291) binding site. nih.gov

Cell Cycle Arrest and Apoptosis Induction: As mentioned, a key outcome of the action of many naphthalene derivatives is the induction of cell cycle arrest and apoptosis. nih.gov Flow cytometry analysis has confirmed that some of these compounds can cause an accumulation of cells in the G2/M phase of the cell cycle. nih.gov

Anti-diabetic Activity

Estrogen-Related Receptor Alpha (ERRα) Agonistic Activity

Estrogen-Related Receptor Alpha (ERRα) is an orphan nuclear receptor that plays a significant role in regulating energy homeostasis and cellular metabolism. ekb.eg As such, it has been identified as a potential therapeutic target for metabolic diseases, including type 2 diabetes. Agonists of ERRα could potentially offer a novel approach to managing such conditions.

While naphthalene-based compounds have been explored for various therapeutic applications, including anti-diabetic effects, specific research directly linking this compound and its derivatives to agonistic activity on ERRα for the treatment of diabetes is not extensively documented in publicly available literature. A review of existing research indicates that while some naphthalene derivatives have been synthesized and evaluated for anti-hyperglycemic activity, their mechanism of action was not reported to be through ERRα agonism. ekb.eg Therefore, the potential for this compound derivatives to act as ERRα agonists in an anti-diabetic context remains an area for future investigation.

PPARγ Agonistic Activity

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a crucial role in regulating adipogenesis, lipid metabolism, and insulin (B600854) sensitivity. nih.gov Agonists of PPARγ, such as the thiazolidinedione class of drugs, are utilized in the management of type 2 diabetes by improving insulin resistance. nih.govnih.gov The activation of PPARγ influences the expression of a multitude of genes involved in glucose and lipid homeostasis. nih.gov While the development of novel PPARγ ligands is an active area of research to discover compounds with improved efficacy and fewer side effects, specific studies detailing the PPARγ agonistic activity of this compound derivatives are not extensively documented in publicly available research. Further investigation is required to determine if this particular chemical scaffold can be optimized to produce potent and selective PPARγ agonists.

Anti-Parkinsonian Activity

Several derivatives of this compound have been investigated for their potential in treating Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopaminergic neurons. Research has focused on synthesizing compounds that can mitigate the oxidative stress and neuronal damage associated with the disease.

One study focused on novel 2-(naphthalen-1-yl)-N-[2-substituted (4-oxothiazolidin-3-yl)]acetamide derivatives. nih.govnih.gov These compounds were evaluated for their anti-Parkinson's activity using both in vitro free radical scavenging assays and in vivo models involving 6-hydroxydopamine (6-OHDA) lesioned rats. nih.govnih.gov The 6-OHDA model is well-established for inducing Parkinson's-like neurodegeneration. nih.govnih.gov

The results indicated that several of the synthesized 4-thiazolidinone (B1220212) derivatives possess significant anti-Parkinson's activity. nih.govnih.gov Notably, the compound with a 3-nitro phenyl group at the 2nd position of the thiazolidinone ring demonstrated the most potent activity. nih.govnih.gov This activity was linked to the compounds' ability to scavenge free radicals, thereby protecting the brain from oxidative damage. nih.govnih.gov Another study investigated naphtha[1,2-d]thiazol-2-amine (NTA) and found it could reduce haloperidol-induced catalepsy and oxidative damage in the brains of mice, suggesting a neuroprotective role. This effect was attributed to its ability to decrease lipid peroxidation (MDA levels) and restore levels of glutathione (B108866) (GSH) and antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione peroxidase (GSH-Px).

| Compound Derivative | Model/Assay | Key Findings | Reference |

|---|---|---|---|

| 2-(naphthalen-1-yl)-N-[2-(3-nitrophenyl)(4-oxothiazolidin-3-yl)]acetamide (4c) | In vitro free radical scavenging assay | Showed potent free radical scavenging activity (82%). | nih.govnih.gov |

| 2-(naphthalen-1-yl)-N-[2-(3-nitrophenyl)(4-oxothiazolidin-3-yl)]acetamide (4c) | In vivo 6-OHDA lesioned rat model | Exhibited maximum anti-Parkinson's activity among the tested compounds. Protected the diseased brain. | nih.govnih.gov |

| Naphtha[1,2-d]thiazol-2-amine (NTA) | Haloperidol-induced catalepsy and oxidative stress in mice | Significantly reduced catalepsy and decreased levels of malondialdehyde (MDA). Increased levels of glutathione (GSH), superoxide dismutase (SOD), and glutathione peroxidase (GSH-Px). |

Anticonvulsant Activity

The search for new antiepileptic drugs with broader spectrums of activity and improved safety profiles is ongoing. Derivatives of 2-acetylnaphthalene (B72118) have been designed and synthesized as potential anticonvulsant agents, building upon the structure of nafimidone (B1677899), an (arylalkyl)imidazole anticonvulsant.

In one study, a series of ester derivatives of nafimidone alcohol were synthesized and evaluated for their anticonvulsant activity using the maximal electroshock seizure (MES) and subcutaneous metrazol (scM) seizure tests in rodents. frontiersin.org The MES test is a common screening model for identifying compounds effective against generalized tonic-clonic seizures. All the synthesized ester derivatives showed activity in the MES-induced seizure model. frontiersin.org The most active compound, designated 5d, was further evaluated to determine its median effective dose (ED₅₀) and median toxic dose (TD₅₀), providing a preliminary indication of its therapeutic index. frontiersin.org

| Compound Class | Test/Model | Key Findings | Reference |

|---|---|---|---|

| Ester derivatives of nafimidone alcohol (5a-h) | Maximal Electroshock Seizure (MES) test | All tested compounds showed anticonvulsant activity. | frontiersin.org |

| Compound 5d | MES test (mice) | ED₅₀ of 38.46 mg/kg and TD₅₀ of 123.83 mg/kg. | frontiersin.org |

| Compound 5d | MES test (rats) | ED₅₀ of 20.44 mg/kg and TD₅₀ of 56.36 mg/kg. | frontiersin.org |

Anti-inflammatory Activity

Inflammation is a complex biological response implicated in numerous diseases. Naphthalene derivatives have been explored for their potential to modulate inflammatory pathways. Studies have investigated their effects on neutrophil activation and the production of inflammatory mediators.

One research effort evaluated 18 synthetic naphthalene derivatives for their ability to inhibit the activation of neutrophils. A compound identified as 2-hydroxymethyl-1-naphthol (B11913058) diacetate (TAC) demonstrated the highest potency in inhibiting lysozyme (B549824) release from neutrophils, a key process in the inflammatory response. Another study investigated a novel azetidine (B1206935) derivative, 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride (KHG26792), for its effects on microglia activated by amyloid-β (Aβ). The compound was found to reduce the production of inflammatory mediators like IL-6, IL-1β, TNF-α, and nitric oxide.

Additionally, novel regioisomeric analogues of naphthyl-N-acylhydrazone derivatives were synthesized and evaluated in acute models of inflammation. The compounds, including LASSBio-2039, demonstrated a dose-dependent reduction in leukocyte migration, a critical event in the inflammatory cascade.

| Compound/Derivative | Model/Assay | Key Findings | Reference |

|---|---|---|---|

| 2-hydroxymethyl-1-naphthol diacetate (TAC) | fMLP-stimulated rat neutrophils | Showed the highest potency in inhibiting lysozyme release. | |

| 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride (KHG26792) | Amyloid-β-treated primary microglial cells | Attenuated the production of IL-6, IL-1β, TNF-α, and nitric oxide. Downregulated protein oxidation, lipid peroxidation, and ROS. | |

| LASSBio-2039 (naphthyl-N-acylhydrazone derivative) | Carrageenan-induced inflammation in mice | Produced a dose-dependent reduction in leukocyte migration (up to 66%). |

Antihypertensive Activity

Hypertension, or high blood pressure, is a major risk factor for cardiovascular disease. The management of hypertension often involves pharmacological intervention with various classes of drugs that act through different mechanisms. While many classes of compounds, such as thienylethanolamines and 2-benzodioxinylaminoethanols, have been synthesized and shown to possess antihypertensive properties in preclinical models, there is a lack of specific research in the reviewed literature focusing on the antihypertensive effects of this compound derivatives. nih.gov Therefore, the potential for this specific class of compounds to modulate blood pressure remains an area for future investigation.

Antimicrobial Activity (General)

The rise of antimicrobial resistance has created an urgent need for the discovery of new antimicrobial agents. Naphthalene-containing compounds have emerged as a promising scaffold in this area. Research has demonstrated that derivatives of this compound can be modified to create compounds with significant antibacterial and antifungal properties.

For instance, thiazolidinone derivatives incorporating a nitronaphthylamine substituent have been synthesized and tested against a panel of bacteria and fungi. nih.gov These studies revealed that all the new derivatives possessed both antibacterial and antifungal properties, with some compounds showing activity comparable to aminopenicillins against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. nih.gov Similarly, a series of N-(naphthalen-1-yl)propanamide derivatives were synthesized and showed notable activity against various bacterial and fungal species. researchgate.net Another study highlighted that 2-hydroxymethyl-1-naphthol diacetate (TAC) exhibits potent antimicrobial activity against several bacteria and fungi with low minimum inhibitory concentrations (MICs).

| Compound Class/Derivative | Target Organism | Activity/Key Findings | Reference |

|---|---|---|---|

| Thiazolidinone derivatives with nitronaphthylamine substituent | Staphylococcus aureus, Bacillus subtilis | Showed antibacterial activity similar to aminopenicillins. | nih.gov |

| Thiazolidinone derivatives with nitronaphthylamine substituent | Candida species | Possessed antifungal properties, with activity in some cases similar to fluconazole. | nih.gov |

| N-(naphthalen-1-yl)propanamide derivatives (e.g., 2a, 2b, 2c, 2e) | Fungal species | Exhibited antifungal activity, with some compounds showing half the potency of ketoconazole. | researchgate.net |

| 2-(benzothiazol-2-ylthio)-N-(naphthalen-1-yl)propanamide (2b) | Yersinia enterocolitica | Displayed anti-gram-negative bacterial activity. | researchgate.net |

| 2-hydroxymethyl-1-naphthol diacetate (TAC) | Enterobacter cloacae, Klebsiella pneumoniae, Candida species, etc. | Potent antimicrobial activity with MICs of 0.1-0.4 μM. |

Antiviral Activity

The development of novel antiviral agents is critical for combating viral infections, which pose a significant threat to global health. Naphthalene derivatives have been identified as having potential antiviral activity against a range of viruses.

In a recent study, a series of naphthalene derivatives were synthesized and evaluated for their efficacy against the influenza A virus. nih.gov One compound, a 2-aminonaphthalene derivative designated as 4d, was found to have better antiviral activity in vitro than the established antiviral drug ribavirin. nih.gov Mechanistic studies revealed that this compound could inhibit the replication of different influenza A virus subtypes (H1N1 and H3N2) by targeting viral NP and M proteins. nih.gov It also suppressed the inflammatory response and reduced viral titers in animal models. nih.gov

Another line of research focused on N-naphthalimide derivatives. researchgate.net A series of N-(diethylphosphonoalkyl)-1,8-naphthalimides were synthesized and tested against a broad spectrum of viruses. researchgate.net Specific derivatives showed inhibitory activity against coxsackie virus B4, herpes simplex virus-1 and -2, and human coronavirus. researchgate.net

| Compound/Derivative | Target Virus | Key Findings | Reference |

|---|---|---|---|

| 2-aminonaphthalene 4d | Influenza A virus (H1N1, H3N2) | Showed better in vitro activity than ribavirin. Inhibited viral replication by targeting NP and M proteins. Reduced lung pathology and virus titer in mice. | nih.gov |

| N-(diethylphosphonomethyl)-3-nitro-1,8-naphthalimide (15a) | Coxsackie virus B4 | Exhibited inhibitory activity with an EC₅₀ of 9.45 μM. | researchgate.net |

| 3-nitro-1,8-naphthalimides (15b, 15d) | Herpes simplex virus-1 & 2 | Showed moderate antiviral activity. | researchgate.net |

| Compounds 15a, 15b, 15d | Human coronavirus | Demonstrated antiviral potency. | researchgate.net |

Structure-Activity Relationship (SAR) Studies

The structure-activity relationship (SAR) of this compound and its derivatives is a critical area of research for understanding how molecular modifications influence their pharmacological and biological activities. These studies systematically alter the chemical structure of the parent compound to identify key features responsible for its interaction with biological targets, such as receptors and enzymes. The primary areas of investigation include modifications to the naphthalene ring, the stereochemistry of the molecule, and alterations to the terminal amine group.

Impact of Naphthalene Substitution Patterns on Biological Efficacy

The substitution pattern on the naphthalene ring system plays a pivotal role in modulating the biological efficacy of this compound derivatives. The position, number, and nature of substituents can significantly alter the compound's electronic and steric properties, thereby influencing its binding affinity and functional activity at various biological targets.

Research into naphthalene derivatives has shown that substitutions at different positions on the ring can lead to varied biological outcomes. For instance, in a study on synthetic naphthalene derivatives and their anti-inflammatory activities, modifications at the 1 or 2 position were found to influence inhibitory effects on neutrophils. researchgate.net Specifically, the esterification of a 1-naphthalene derivative enhanced its antioxidant activity. researchgate.net However, substitutions at either the 1 or 2 position, with some exceptions, were generally unfavorable for inhibitory effects evoked by phorbol (B1677699) myristic acetate (B1210297) (PMA) stimulation. researchgate.net

Computational studies have further elucidated the reactivity of the naphthalene system. For example, research on the aromatic nucleophilic substitution of 1-dimethylamino-2,4-bis(trifluoroacetyl)-naphthalene demonstrated that the dimethylamino group on a naphthalene system activated by electron-withdrawing groups is readily substituted. scirp.org This highlights the electronic susceptibility of the naphthalene core and how it can be modified to create diverse derivatives for biological screening. The stability of reaction intermediates, such as Meisenheimer complexes, is influenced by factors like intramolecular hydrogen bonding, which in turn accelerates the substitution reaction and dictates the reactivity of different amines. scirp.org These findings underscore the importance of the electronic environment of the naphthalene ring in determining the feasibility of synthesizing new derivatives and potentially influencing their interaction with biological macromolecules.

Role of Stereochemistry in Pharmacological Profiles

Stereochemistry is a fundamental aspect of pharmacology, as the three-dimensional arrangement of atoms in a molecule can dramatically affect its interaction with chiral biological systems like receptors and enzymes. nih.govnih.gov For chiral drugs, the two mirror-image forms, known as enantiomers, can exhibit significant differences in their biological activity, metabolism, and toxicity. nih.govresearchgate.net

The use of single-enantiomer drugs can lead to more selective pharmacological profiles, improved therapeutic indices, and simpler pharmacokinetics. nih.gov Living systems are inherently chiral, meaning that one enantiomer of a drug may bind to a target receptor with high affinity while the other may have little to no effect, or even produce undesirable or toxic effects. nih.govresearchgate.net The interaction between a chiral drug and its binding site is often compared to a key fitting into a lock; only the correctly shaped enantiomer can engage the binding site effectively to produce the desired pharmacological response. nih.gov

In the context of naphthalenylethanamine derivatives, stereochemistry is crucial. For example, derivatives of (S)-1-(naphthalen-2-yl)ethanamine have been developed as effective chiral ligands for mediating enantioselective reactions. The bulky naphthalene group provides significant steric hindrance that can be exploited to induce high levels of stereoselectivity. This principle is central to its application as a chiral auxiliary in the synthesis of intermediates for natural products, where establishing specific stereocenters is a significant challenge. The effectiveness of these compounds often depends on the specific stereoisomer used, as different isomers will present a different three-dimensional structure to the biological target. ijpsjournal.com Therefore, understanding and controlling the stereochemistry of this compound derivatives is essential for optimizing their therapeutic potential. semanticscholar.org

Influence of Amine Modifications on Receptor Binding and Activity

Modifications to the amine group of this compound analogs are a key strategy for modulating receptor binding affinity and selectivity. The amine group is often a primary point of interaction with biological targets, and changes to its size, basicity, and substitution pattern can have profound effects on pharmacological activity.

Systematic modifications of the amine substituent have been shown to enhance receptor affinity. In a study aimed at improving the affinity of propranolol-related compounds for human 5-HT1B serotonin receptors, variation of the terminal amine substituent was a key step. nih.gov This, combined with other structural changes, led to compounds like N-monomethyl-2-(1-naphthyloxy)-ethylamine, which displayed significantly higher affinity for the h5-HT1B receptor (Ki = 26 nM) compared to the parent compound. nih.gov This demonstrates that even a small modification, such as the addition of a single methyl group to the nitrogen, can drastically alter binding properties.

| Compound | Modification | h5-HT1B Receptor Affinity (Ki, nM) | h5-HT1D Receptor Affinity (Ki, nM) |

|---|---|---|---|

| Propranolol | Isopropylamine | >10,000 | N/A |

| N-monomethyl-2-(1-naphthyloxy)ethylamine | N-methylamine | 26 | 34 |

Further studies on other classes of compounds also highlight the importance of the amine structure. Research on sigma (σ) receptor ligands revealed that the structural position and conformation of the amine are critical for optimal binding. nih.gov When the constrained tetrahydroisoquinoline ring of a potent σ2 ligand was "opened" to create a more flexible open-chain analog, the affinity for the σ2 receptor decreased dramatically by 1700-fold, while σ1 affinity remained unchanged. nih.gov This indicates that rigidity in the amine portion is a key requirement for high-affinity binding to the σ2 receptor subtype. nih.gov Introducing a methyl group to the nitrogen of the open-ring compound to create a tertiary amine improved affinity for both σ1 and σ2 subtypes, supporting the need for a tertiary nitrogen for optimal binding in that series. nih.gov However, this modification did not fully compensate for the conformational flexibility introduced by the open chain. nih.gov

| Compound Modification | σ1 Receptor Affinity (Ki, nM) | σ2 Receptor Affinity (Ki, nM) | Change in σ2 Affinity (Fold) |

|---|---|---|---|

| Constrained Ring (Parent Compound 1) | 14.8 | 0.18 | - |

| Open-Chain Analog (Compound 2) | 15.2 | 306 | 1700-fold decrease |

| Open-Chain with Tertiary Amine (Compound 9) | 4.5 | 13.6 | Improved vs. Compound 2 |

These findings collectively underscore that modifications to the amine group—including its alkylation, incorporation into a ring system, and the conformational constraints placed upon it—are powerful tools for fine-tuning the receptor binding profiles of this compound derivatives.

Advanced Analytical and Spectroscopic Characterization in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of 2-(naphthalen-1-yl)ethanamine, providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for unambiguously determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons are expected. The protons on the naphthalene (B1677914) ring would appear in the aromatic region, typically between 7.0 and 8.5 ppm. The methylene protons of the ethanamine side chain adjacent to the naphthalene ring and the other methylene protons adjacent to the amino group would likely resonate as triplets in the aliphatic region. The protons of the primary amine group may appear as a broad singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, one would expect to observe signals for the ten carbon atoms of the naphthalene ring, which would appear in the downfield region characteristic of aromatic carbons. The two aliphatic carbons of the ethanamine side chain would resonate at higher field strengths. The specific chemical shifts would be influenced by the electron-donating and -withdrawing effects of the substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Naphthalene-H | 7.0 - 8.5 | 120 - 140 |

| -CH₂- (adjacent to ring) | ~3.3 | ~35 |

| -CH₂- (adjacent to NH₂) | ~3.0 | ~42 |

| -NH₂ | Variable (broad) | - |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group would typically appear as two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic naphthalene ring are expected around 3000-3100 cm⁻¹, while the aliphatic C-H stretches would be observed in the 2850-2960 cm⁻¹ range. Characteristic C=C stretching vibrations of the aromatic ring would be visible in the 1500-1600 cm⁻¹ region.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) |

|---|---|

| N-H Stretch (Amine) | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| Aromatic C=C Stretch | 1500 - 1600 |

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. For this compound, the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. A common fragmentation pathway for primary amines is the alpha-cleavage, which in this case would involve the loss of a CH₂NH₂ radical, leading to a prominent fragment ion. Another likely fragmentation would be the formation of a tropylium-like ion from the naphthalene moiety.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| Ion | Predicted m/z | Description |

|---|---|---|

| [M]⁺ | 171.24 | Molecular Ion |

| [M-CH₂NH₂]⁺ | 141.07 | Loss of the ethylamine (B1201723) side chain via alpha-cleavage |

| [C₁₀H₇]⁺ | 127.05 | Naphthyl cation |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the naphthalene ring system in this compound. The UV-Vis spectrum is expected to exhibit strong absorption bands in the ultraviolet region, characteristic of the π-π* transitions of the naphthalene aromatic system. The position of the maximum absorbance (λmax) would be sensitive to the solvent used.

Table 4: Expected UV-Vis Absorption Maxima for this compound

| Transition | Expected λmax Range (nm) |

|---|---|

| π-π* (Naphthalene) | 220 - 280 |

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for assessing the purity of this compound and for separating enantiomers if the compound is chiral.

Gas chromatography (GC) is a widely used technique for separating and analyzing volatile compounds. For the purity analysis of this compound, a GC method coupled with a Flame Ionization Detector (FID) would be suitable. The compound would be vaporized and passed through a capillary column, where it would be separated from any volatile impurities based on differences in boiling points and interactions with the stationary phase. The purity of the sample can be determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram. The selection of an appropriate column and temperature program is crucial for achieving good separation.

Table 5: Typical Gas Chromatography Parameters for Amine Analysis

| Parameter | Condition |

|---|---|

| Column | Capillary column with a polar stationary phase |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

| Carrier Gas | Helium or Nitrogen |

| Temperature Program | Ramped from a low initial temperature to a high final temperature |

High-Performance Liquid Chromatography (HPLC) for Chiral Resolution

High-Performance Liquid Chromatography (HPLC) stands as a pivotal technique for the enantioselective separation of this compound. The strategy for resolving its enantiomers typically involves the formation of diastereomeric derivatives, which can then be separated using achiral stationary phases.

Reversed-Phase HPLC for Diastereomeric Derivative Separation

Reversed-phase HPLC (RP-HPLC) is a widely utilized method for the separation of diastereomeric derivatives of chiral amines like this compound. This indirect approach involves reacting the racemic amine with a chiral derivatizing agent to form two diastereomers. These diastereomers, possessing distinct physicochemical properties, can be effectively resolved on a standard achiral reversed-phase column, such as a C18 column.

The separation mechanism in RP-HPLC is primarily driven by the differential hydrophobic interactions between the diastereomers and the nonpolar stationary phase. The elution order and resolution are influenced by the nature of the chiral derivatizing agent, the organic modifier in the mobile phase, and the column temperature. For instance, the reaction of this compound with an enantiomerically pure chiral acid would yield two diastereomeric amides with different retention times on a C18 column.

A typical mobile phase for such separations consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile or methanol (B129727). The gradient or isocratic elution profile is optimized to achieve baseline separation of the diastereomeric peaks. The choice of the chiral derivatizing agent is crucial as it must react quantitatively with both enantiomers of the amine without causing racemization and should impart sufficient chromatographic and spectroscopic properties to the resulting diastereomers for effective separation and detection.

Table 1: Illustrative RP-HPLC Parameters for Diastereomeric Separation

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Temperature | 30 °C |

| Injection Volume | 10 µL |

This table represents a typical starting point for method development; actual conditions will vary based on the specific diastereomeric derivatives.

Influence of Mobile Phase Modifiers on Resolution (e.g., Ammonium (B1175870) Ion)

Mobile phase modifiers play a critical role in optimizing the resolution of diastereomeric derivatives in RP-HPLC. Additives such as ammonium acetate (B1210297) or ammonium formate (B1220265) can significantly impact the peak shape, retention times, and selectivity of the separation. The ammonium ion, for example, can interact with residual silanol groups on the silica-based stationary phase, thereby reducing peak tailing, particularly for basic compounds like amines.

In the context of separating diastereomers of this compound, the addition of an ammonium salt to the mobile phase can enhance resolution by several mechanisms. It can influence the ionization state of the analytes and modify the surface characteristics of the stationary phase. The concentration of the ammonium salt is a critical parameter to optimize; typically, concentrations in the range of 10-50 mM are effective. The pH of the mobile phase, controlled by the buffer, also has a profound effect on the retention and selectivity of ionizable compounds. For amine derivatives, a slightly acidic pH is often employed to ensure consistent protonation and good peak shape. The interplay between the organic modifier, the aqueous buffer, and the modifier like the ammonium ion allows for the fine-tuning of the chromatographic separation to achieve optimal resolution of the diastereomers.

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling are indispensable tools for elucidating the structural and electronic properties of this compound at the atomic level. These methods provide insights that complement experimental data and aid in the interpretation of analytical results.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. For this compound, DFT calculations can predict a variety of properties, including optimized molecular geometry, vibrational frequencies, and electronic properties such as HOMO-LUMO energy gaps. nih.govresearchgate.netutq.edu.iq

Calculations are typically performed using a specific functional, such as B3LYP, and a basis set, like 6-31G(d,p), which provides a good balance between accuracy and computational cost. nih.govresearchgate.netutq.edu.iq These calculations can reveal details about bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional structure of the molecule. The calculated vibrational frequencies can be compared with experimental infrared and Raman spectra to aid in the assignment of spectral bands. Furthermore, the analysis of frontier molecular orbitals (HOMO and LUMO) provides insights into the molecule's reactivity and electronic transitions. nih.gov

Table 2: Representative DFT-Calculated Properties for a Naphthalene Derivative

| Property | Calculated Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -0.9 eV |

| HOMO-LUMO Gap | 4.9 eV |

| Dipole Moment | 1.5 D |

These values are illustrative and would be specific to the chosen level of theory and the exact molecular conformation.

Molecular Docking Studies for Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies can be employed to investigate its potential interactions with biological targets, such as enzymes or receptors. mdpi.com

The process involves generating a three-dimensional structure of this compound, often optimized using DFT, and then "docking" it into the binding site of a target protein. The docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site and scores them based on a scoring function that estimates the binding affinity. The results can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the protein's amino acid residues. This information is invaluable for understanding the molecular basis of the compound's potential biological activity and for guiding the design of new derivatives with improved affinity and selectivity.

Conformational Analysis and Energetic Profiling

Conformational analysis of this compound involves identifying the stable low-energy conformations of the molecule. The ethylamine side chain can rotate around the C-C and C-N single bonds, leading to various spatial arrangements. Computational methods, such as systematic or stochastic conformational searches followed by energy minimization using molecular mechanics or quantum mechanics, are used to explore the potential energy surface of the molecule.

The results of a conformational analysis provide the relative energies of different conformers and the energy barriers for their interconversion. This energetic profiling is crucial for understanding the molecule's flexibility and the population of different conformations at a given temperature. The most stable conformer is often the one that is most relevant for biological activity or for interpreting spectroscopic data. Understanding the conformational preferences of this compound is essential for a comprehensive understanding of its chemical and biological properties.

Thermal Analysis (e.g., Thermogravimetric Analysis)

Research into 2D lead halide perovskites with the general formula A₂PbX₄, where 'A' is the organic cation, has utilized this compound (referred to in some literature as 1-NEA) as the 'A' component. A study on the thermochemical properties of these materials confirmed that the conformation and the number of aromatic rings in the organic cation strongly influence the thermal stability of the resulting perovskite. uoc.gruoc.gr

In a specific investigation of the melt alloying of two different 2D perovskites, the thermal properties of (S)-(-)-1-(1-naphthyl)ethylammonium lead bromide, or (S-NEA)₂PbBr₄, were analyzed. This material, which incorporates the chiral S-enantiomer of this compound, was found to have a melting temperature (Tₘ) of 176.7 °C. acs.org Further analysis of its thermal stability was conducted, providing data on its decomposition.

Another study focused on an isomeric cation, (S)-(-)-1-(2-naphthyl)ethylammonium, within a lead bromide perovskite structure. Thermogravimetric analysis of this related material, [(S)-(-)-1-(2-naphthyl)ethylammonium]₂PbBr₄, revealed a degradation onset temperature (Tₐ) of approximately 219 °C. rsc.org While this data is for a structural isomer, it contributes to the understanding of how naphthylethylammonium cations behave under thermal stress. The study noted that partial decomposition could occur below this onset temperature, especially with prolonged exposure to high temperatures. rsc.org

The following table summarizes the thermal data found for perovskite materials containing naphthylethylamine isomers.

| Material | Isomer of Naphthylethylamine Cation | Thermal Property | Temperature (°C) |

| (S-NEA)₂PbBr₄ | (S)-(-)-1-(1-naphthyl )ethylammonium | Melting Temperature (Tₘ) | 176.7 |

| [(S)-(-)-1-(2-naphthyl)ethylammonium]₂PbBr₄ | (S)-(-)-1-(2-naphthyl )ethylammonium | Degradation Onset (Tₐ) | ~219 |

Applications in Chemical Synthesis and As Chiral Building Blocks

Use in Asymmetric Synthesis